Cas no 2227726-74-9 (tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate)

Tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate is a chiral intermediate with significant utility in pharmaceutical synthesis, particularly in the development of enantioselective compounds. Its key structural features—a tert-butyl carbamate protecting group, a chlorophenyl moiety, and a (1R)-1-amino-2-hydroxyethyl side chain—make it valuable for controlled functionalization in complex molecule assembly. The stereospecificity of the amino alcohol group ensures high selectivity in asymmetric synthesis, while the carbamate group offers stability under diverse reaction conditions. This compound is particularly suited for applications requiring precise chirality, such as the synthesis of bioactive molecules or catalysts. Its purity and defined stereochemistry contribute to reproducible outcomes in research and industrial processes.
tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate structure
2227726-74-9 structure
Product name:tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate
CAS No:2227726-74-9
MF:C13H19ClN2O3
Molecular Weight:286.754562616348
CID:6461616
PubChem ID:165782545

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate
    • EN300-1874593
    • tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
    • 2227726-74-9
    • インチ: 1S/C13H19ClN2O3/c1-13(2,3)19-12(18)16-11-6-8(10(15)7-17)4-5-9(11)14/h4-6,10,17H,7,15H2,1-3H3,(H,16,18)/t10-/m0/s1
    • InChIKey: NFGITMONXNOCOX-JTQLQIEISA-N
    • SMILES: ClC1C=CC(=CC=1NC(=O)OC(C)(C)C)[C@H](CO)N

計算された属性

  • 精确分子量: 286.1084202g/mol
  • 同位素质量: 286.1084202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 307
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 84.6Ų

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1874593-2.5g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
2227726-74-9
2.5g
$3025.0 2023-09-18
Enamine
EN300-1874593-0.1g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
2227726-74-9
0.1g
$1357.0 2023-09-18
Enamine
EN300-1874593-5g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
2227726-74-9
5g
$4475.0 2023-09-18
Enamine
EN300-1874593-1g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
2227726-74-9
1g
$1543.0 2023-09-18
Enamine
EN300-1874593-5.0g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
2227726-74-9
5g
$4475.0 2023-06-01
Enamine
EN300-1874593-1.0g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
2227726-74-9
1g
$1543.0 2023-06-01
Enamine
EN300-1874593-10.0g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
2227726-74-9
10g
$6635.0 2023-06-01
Enamine
EN300-1874593-0.5g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
2227726-74-9
0.5g
$1482.0 2023-09-18
Enamine
EN300-1874593-0.05g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
2227726-74-9
0.05g
$1296.0 2023-09-18
Enamine
EN300-1874593-10g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-chlorophenyl}carbamate
2227726-74-9
10g
$6635.0 2023-09-18

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate 関連文献

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamateに関する追加情報

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate (CAS No. 2227726-74-9): A Comprehensive Overview

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate (CAS No. 2227726-74-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a tert-butyl carbamate derivative with a unique structural configuration that includes a chiral center and multiple functional groups. The presence of these functional groups imparts specific chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chiral center at the (1R) position of the compound is particularly noteworthy, as it can significantly influence the compound's biological activity and pharmacological profile. Chirality is a critical aspect in drug design, as enantiomers of a molecule can exhibit different biological effects, ranging from enhanced efficacy to adverse side effects. Therefore, the synthesis and purification of the (1R) enantiomer of tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate are essential steps in its development as a potential therapeutic agent.

The tert-butyl carbamate group in the compound serves as a protecting group for the amino functionality. This protective strategy is commonly employed in organic synthesis to prevent unwanted reactions during multi-step synthetic processes. Once the desired intermediates are formed, the tert-butyl carbamate can be selectively removed to reveal the free amine, which can then be further modified or conjugated to other molecules. This flexibility in synthetic manipulation makes tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Recent studies have explored the biological activity of tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate and its derivatives. One notable area of research has focused on its potential as an inhibitor of specific enzymes involved in disease pathways. For example, preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy. Kinase inhibitors have been successful in treating various cancers by blocking the abnormal signaling pathways that drive tumor growth and progression.

In addition to its potential as an enzyme inhibitor, tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate has also been investigated for its antimicrobial properties. The presence of the chloro substituent on the phenyl ring may contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. This makes it a promising candidate for developing new antimicrobial agents, which are urgently needed due to the increasing prevalence of antibiotic-resistant bacteria.

The pharmacokinetic properties of tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate have also been studied to evaluate its suitability as a drug candidate. Factors such as solubility, stability, and bioavailability are crucial for determining whether a compound can effectively reach its target site in the body and exert its intended therapeutic effect. Preliminary data indicate that this compound exhibits favorable pharmacokinetic properties, suggesting that it may be suitable for further development as an oral or injectable drug formulation.

Clinical trials are an essential step in assessing the safety and efficacy of new drug candidates. While tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate is still in the early stages of development, preclinical studies have shown promising results. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse side effects in animal models. This positive safety profile supports further investigation in human clinical trials.

In conclusion, tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-chlorophenyl}carbamate (CAS No. 2227726-74-9) is a promising compound with potential applications in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, including the chiral center and tert-butyl carbamate group, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its biological activity, pharmacokinetic properties, and potential clinical applications, highlighting its significance in the field of drug discovery.

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